Niranthin

Description

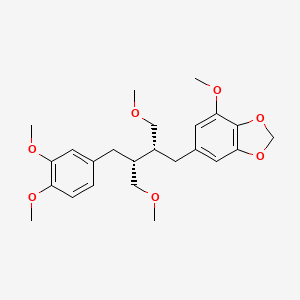

RN given for (R*,R*)-isomer; has anti-HBsAg activity; structure in first source

Properties

CAS No. |

50656-77-4 |

|---|---|

Molecular Formula |

C24H32O7 |

Molecular Weight |

432.5 g/mol |

IUPAC Name |

6-[(2S,3S)-3-[(3,4-dimethoxyphenyl)methyl]-4-methoxy-2-(methoxymethyl)butyl]-4-methoxy-1,3-benzodioxole |

InChI |

InChI=1S/C24H32O7/c1-25-13-18(8-16-6-7-20(27-3)21(10-16)28-4)19(14-26-2)9-17-11-22(29-5)24-23(12-17)30-15-31-24/h6-7,10-12,18-19H,8-9,13-15H2,1-5H3/t18-,19-/m1/s1 |

InChI Key |

RCFGIEPQSDGMJJ-RTBURBONSA-N |

Isomeric SMILES |

COC[C@H](CC1=CC(=C(C=C1)OC)OC)[C@@H](CC2=CC3=C(C(=C2)OC)OCO3)COC |

Canonical SMILES |

COCC(CC1=CC(=C(C=C1)OC)OC)C(CC2=CC3=C(C(=C2)OC)OCO3)COC |

Synonyms |

niranthin |

Origin of Product |

United States |

Foundational & Exploratory

Niranthin: A Technical Guide on its Mechanisms of Action

Introduction: Niranthin is a lignan predominantly isolated from plants of the Phyllanthus genus, such as Phyllanthus amarus and Phyllanthus niruri.[1][2] These plants have a long history of use in traditional medicine systems, including Ayurveda and Chinese medicine, for treating a variety of ailments related to the liver, kidneys, and immune system.[3][4] Scientific investigations have identified this compound as a key bioactive constituent responsible for a wide spectrum of pharmacological activities, including anti-inflammatory, anxiolytic, antiviral, and anti-parasitic effects.[5][6][7][8] This technical guide provides an in-depth exploration of the molecular mechanisms underlying these therapeutic properties, supported by quantitative data and detailed experimental protocols for researchers, scientists, and drug development professionals.

Anti-inflammatory Mechanism of Action

This compound exerts its potent anti-inflammatory effects through a multi-pronged approach, primarily by modulating key signaling pathways and directly antagonizing inflammatory mediator receptors.

Downregulation of Pro-inflammatory Signaling Pathways

This compound has been shown to significantly interfere with the activation of critical intracellular signaling networks that orchestrate the inflammatory response, namely the Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Phosphatidylinositol 3-kinase-Akt (PI3K-Akt) pathways.[8][9]

In cellular models using LPS-induced U937 macrophages, this compound effectively suppresses the phosphorylation of inhibitors of kappa B (IκB) and IκB kinases (Ikkα/β), which in turn prevents IκB degradation and subsequent NF-κB activation.[9] Its intervention also extends to the MAPK pathway, where it specifically inhibits the phosphorylation of c-Jun N-terminal kinase (JNK) and extracellular signal-regulated kinase (ERK).[9] This comprehensive inhibition leads to the downregulation of both protein and gene expression of key inflammatory mediators, including cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), and interleukin-1β (IL-1β).[9]

Platelet-Activating Factor (PAF) Receptor Antagonism

Further studies reveal that this compound's anti-inflammatory and antiallodynic properties are also mediated through its direct interaction with the platelet-activating factor (PAF) receptor.[7][10] this compound competitively displaces [3H]-PAF from its binding sites in mouse cerebral cortex membranes, demonstrating its role as a direct antagonist.[7][11] This action inhibits PAF-induced paw edema, myeloperoxidase activity (an indicator of neutrophil infiltration), and protein extravasation in a pleurisy model.[7]

| Compound | Test System | Parameter | Value | Reference |

| This compound | [3H]-PAF binding in mouse cerebral cortex | IC₅₀ | 6.5 µM | [7][11] |

| WEB2170 (Control) | [3H]-PAF binding in mouse cerebral cortex | IC₅₀ | 0.3 µM | [7][11] |

Experimental Protocols

In Vitro Anti-inflammatory Assay: [9]

-

Cell Line: U937 human macrophages.

-

Induction: Inflammation was induced using Lipopolysaccharide (LPS).

-

Treatment: Cells were treated with varying concentrations of this compound.

-

Analysis:

-

ELISA: To measure the production of prostaglandin E₂ (PGE₂), TNF-α, and IL-1β.

-

Western Blot: To determine the protein expression levels of COX-2 and key signaling molecules (phosphorylated and total forms) in the NF-κB, MAPK, and PI3K-Akt pathways.

-

qRT-PCR: To measure the gene expression levels of COX-2, TNF-α, and IL-1β.

-

PAF Receptor Binding Assay: [7]

-

Preparation: Membranes were prepared from the cerebral cortex of mice.

-

Binding: Membranes were incubated with 1 nM [3H]-PAF in the presence or absence of this compound or the known PAF antagonist WEB2170.

-

Measurement: Non-specific binding was determined using a high concentration of unlabeled PAF. The radioactivity of the bound [3H]-PAF was measured by liquid scintillation counting to determine the inhibitory concentration (IC₅₀) of this compound.

Anxiolytic Mechanism of Action

This compound has demonstrated significant anxiolytic potential, with evidence pointing towards the modulation of the GABAergic system.[5]

GABAA Receptor Modulation

In-vivo studies using mouse models of anxiety, such as the Elevated Plus Maze (EPM) and Light & Dark (L&D) Exploration tests, showed that this compound produces significant anti-anxiety effects.[5] Crucially, the anxiolytic effects of this compound were reversed by flumazenil, a known antagonist of the benzodiazepine binding site on the GABAA receptor. This suggests that this compound's mechanism of action involves the modulation of GABAA receptor transmission.[5]

This hypothesis is further supported by in-silico molecular docking studies, which showed that this compound has a favorable docking score with the GABAA receptor, comparable to the standard anxiolytic drug, Diazepam.[5]

| Compound | Target Protein (PDB ID) | Docking Score (kcal/mol) | Reference |

| This compound | GABAA R-beta3 (4COF) | -62.1714 | [5] |

| Diazepam (Standard) | GABAA R-beta3 (4COF) | -63.1568 | [5] |

Experimental Protocols

Elevated Plus Maze (EPM) Test: [5]

-

Apparatus: A plus-shaped maze with two open and two enclosed arms, elevated above the floor.

-

Procedure: Mice were pre-treated with this compound (5 and 10 mg/kg), diazepam, or a control vehicle. Each mouse was placed at the center of the maze, facing an open arm. The time spent in and the number of entries into the open and enclosed arms were recorded for a 5-minute period. An increase in open-arm exploration is indicative of an anxiolytic effect.

Molecular Docking Simulation: [5]

-

Software: Vlife QSAR software was used.

-

Target: The crystal structure of the human GABAA R-beta3 homopentamer receptor (PDB ID: 4COF) was selected as the target protein.

-

Procedure: The 3D structures of this compound and Diazepam were docked into the active site of the receptor. The docking scores, representing the binding affinity, were calculated and compared.

Anti-viral (Hepatitis B) Mechanism of Action

This compound exhibits potent anti-hepatitis B virus (HBV) activity, demonstrated in both in-vitro and in-vivo models.[1]

Inhibition of HBV Antigen Secretion and DNA Replication

In vitro studies using the human HBV-transfected liver cell line HepG2.2.15 showed that this compound significantly decreased the secretion of Hepatitis B surface antigen (HBsAg) and Hepatitis B e-antigen (HBeAg) in a dose-dependent manner.[1][12]

In vivo, using a duck hepatitis B virus (DHBV)-infected duckling model, oral administration of this compound led to a significant reduction in serum DHBV DNA levels, as well as HBsAg and HBeAg.[1] Furthermore, this compound treatment ameliorated liver damage, as indicated by reduced serum levels of the liver enzymes alanine aminotransferase (ALT) and aspartate aminotransferase (AST) and confirmed by histopathological analysis.[1]

| Assay | Parameter | Value | Reference |

| In Vitro (HepG2.2.15 cells) | IC₅₀ for HBsAg secretion | 15.6 µM | [1] |

| In Vitro (HepG2.2.15 cells) | IC₅₀ for HBeAg secretion | 25.1 µM | [1] |

Experimental Protocols

In Vitro Anti-HBV Assay: [1]

-

Cell Line: HepG2.2.15, a human liver cell line that stably expresses and replicates HBV.

-

Treatment: Cells were cultured and treated with various concentrations of this compound for 144 hours.

-

Analysis: The culture medium was collected, and the levels of secreted HBsAg and HBeAg were quantified using ELISA kits to determine the IC₅₀ values.

In Vivo Anti-HBV Assay: [1]

-

Animal Model: Duck hepatitis B virus (DHBV)-infected ducklings.

-

Treatment: Ducklings were dosed intragastrically with this compound (25, 50, and 100 mg/kg/day) once daily for 14 days.

-

Analysis: Serum samples were collected at specified intervals (day 0, 7, 14, 17) to measure DHBV DNA levels (by fluorescence quantitative PCR) and HBsAg/HBeAg levels (by ELISA). Serum ALT and AST were also measured. Livers were collected for histopathological examination.

Anti-parasitic (Anti-Leishmanial) Mechanism of Action

This compound has also been identified as a potent agent against the parasite Leishmania donovani, the causative agent of visceral leishmaniasis.[6]

Inhibition of Topoisomerase IB

The primary mechanism for its anti-leishmanial activity is the inhibition of the heterodimeric type IB topoisomerase of L. donovani.[6] this compound acts as a potent and non-competitive inhibitor of this essential enzyme, which is crucial for DNA replication and repair in the parasite. By poisoning topoisomerase IB, this compound effectively disrupts the parasite's life cycle, making it a promising candidate for research into drug-resistant leishmaniasis.[6] In addition to its direct parasiticidal effect, this compound has been shown to favor a Th1 immune response in mice, which is critical for clearing the infection.[6]

Conclusion

This compound is a pharmacologically diverse lignan with multiple, well-defined mechanisms of action. Its ability to modulate complex inflammatory signaling cascades (NF-κB, MAPKs, PI3K-Akt), antagonize key inflammatory receptors (PAF-R), interact with neurotransmitter systems (GABAA-R), and inhibit essential pathogenic enzymes (HBV replication machinery, Leishmania Topoisomerase IB) underscores its significant therapeutic potential. The data presented in this guide highlight the robust scientific evidence supporting its pleiotropic effects and provide a solid foundation for further research and development of this compound as a novel therapeutic agent for inflammatory disorders, anxiety, and infectious diseases.

References

- 1. In vitro and in vivo anti-hepatitis B virus activities of the lignan this compound isolated from Phyllanthus niruri L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. frontiersin.org [frontiersin.org]

- 3. An Insight Into the Modulatory Effects and Mechanisms of Action of Phyllanthus Species and Their Bioactive Metabolites on the Immune System - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacological activities and mechanisms of action of hypophyllanthin: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification of Anxiolytic Potential of this compound: In-vivo and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Antiinflammatory and antiallodynic actions of the lignan this compound isolated from Phyllanthus amarus. Evidence for interaction with platelet activating factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Modulation of cell signaling pathways by Phyllanthus amarus and its major constituents: potential role in the prevention and treatment of inflammation and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Anti-Inflammatory Effects of Hypophyllanthin and this compound Through Downregulation of NF-κB/MAPKs/PI3K-Akt Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. 2024.sci-hub.se [2024.sci-hub.se]

- 12. researchgate.net [researchgate.net]

Niranthin's Role in the NF-κB Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the molecular mechanisms underlying the anti-inflammatory effects of niranthin, with a specific focus on its interaction with the Nuclear Factor-kappa B (NF-κB) signaling pathway. The information presented herein is intended to support research and development efforts in the field of inflammation and drug discovery.

Core Mechanism of Action

This compound, a lignan found in plants of the Phyllanthus species, has demonstrated significant anti-inflammatory properties.[1] Current research indicates that its primary mechanism of action involves the downregulation of the NF-κB signaling cascade. In response to inflammatory stimuli such as lipopolysaccharide (LPS), this compound has been shown to suppress the phosphorylation of key upstream kinases, IκB kinase alpha/beta (IKKα/β), and the inhibitor of kappa B alpha (IκBα).[1] This inhibitory action prevents the degradation of IκBα, thereby sequestering the NF-κB p65 subunit in the cytoplasm and inhibiting its translocation to the nucleus.[1] The net effect is a reduction in the transcription and subsequent production of pro-inflammatory mediators, including cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), and interleukin-1 beta (IL-1β).[1]

Quantitative Data Summary

The following table summarizes the available quantitative data on the inhibitory effects of this compound. While direct IC50 values for NF-κB inhibition by this compound are not extensively reported in the currently available literature, the provided data offers insights into its bioactivity.

| Parameter | Target/Assay | Cell Line/System | Value | Reference |

| IC50 | [3H]-PAF (Platelet-Activating Factor) binding | Mouse cerebral cortex membranes | 6.5 µM | [2] |

Note: The IC50 value for PAF receptor binding suggests an anti-inflammatory mechanism that may be complementary to its effects on the NF-κB pathway. Further research is required to establish a direct dose-dependent inhibition of specific components of the NF-κB pathway by this compound.

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of this compound and the common experimental procedures used to study its effects, the following diagrams have been generated using Graphviz (DOT language).

References

- 1. Anti-Inflammatory Effects of Hypophyllanthin and this compound Through Downregulation of NF-κB/MAPKs/PI3K-Akt Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antiinflammatory and antiallodynic actions of the lignan this compound isolated from Phyllanthus amarus. Evidence for interaction with platelet activating factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

Biological Targets of Niranthin in the Inflammatory Response: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Niranthin, a lignan isolated from plants of the Phyllanthus genus, has demonstrated significant anti-inflammatory properties. This technical guide provides an in-depth overview of the molecular targets of this compound in the inflammatory cascade. Drawing from preclinical research, this document details the signaling pathways modulated by this compound, presents quantitative data on its efficacy, outlines key experimental protocols for its study, and provides visual representations of its mechanisms of action. The primary molecular mechanisms of this compound involve the downregulation of the NF-κB, MAPK, and PI3K-Akt signaling pathways, as well as the antagonism of the platelet-activating factor (PAF) receptor. These actions collectively lead to the reduced expression and production of key pro-inflammatory mediators, including cytokines like TNF-α and IL-1β, and enzymes such as COX-2 and iNOS. This guide is intended to serve as a comprehensive resource for researchers and professionals in drug discovery and development who are investigating the therapeutic potential of this compound as an anti-inflammatory agent.

Introduction

Inflammation is a fundamental biological process that, when dysregulated, contributes to the pathogenesis of a wide array of chronic diseases. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a continuous endeavor in pharmaceutical research. This compound, a natural lignan, has emerged as a promising candidate due to its potent anti-inflammatory effects observed in various experimental models.[1][2] This document aims to consolidate the current understanding of this compound's mechanisms of action at the molecular level, providing a technical foundation for further investigation and development.

Key Biological Targets and Mechanisms of Action

This compound exerts its anti-inflammatory effects by modulating several key signaling pathways and molecular targets involved in the inflammatory response.

Inhibition of NF-κB, MAPK, and PI3K-Akt Signaling Pathways

A significant body of evidence points to the ability of this compound to suppress the activation of critical pro-inflammatory signaling pathways, including Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Phosphatidylinositol 3-kinase (PI3K)-Akt.[1][3] In cellular models of inflammation, such as lipopolysaccharide (LPS)-stimulated macrophages, this compound has been shown to inhibit the phosphorylation and subsequent activation of key proteins within these cascades.[1]

Specifically, this compound has been observed to:

-

Suppress the phosphorylation of IκB kinases (IKKα/β), which prevents the degradation of the inhibitor of kappa B (IκB) and the subsequent nuclear translocation of NF-κB.[1]

-

Inhibit the phosphorylation of c-Jun N-terminal kinase (JNK) and extracellular signal-regulated kinase (ERK), two major components of the MAPK pathway.[1] Notably, this compound does not appear to affect the phosphorylation of p38 MAPK.[1]

-

Interfere with the activation of the PI3K-Akt pathway, which is upstream of NF-κB activation in some contexts.[1][4]

By inhibiting these signaling pathways, this compound effectively downregulates the gene expression of numerous pro-inflammatory mediators.[1][5]

Antagonism of the Platelet-Activating Factor (PAF) Receptor

This compound has been identified as an antagonist of the platelet-activating factor (PAF) receptor.[2][6] PAF is a potent phospholipid mediator of inflammation, and its receptor is a G-protein coupled receptor. This compound has been shown to competitively displace the binding of [3H]-PAF to its receptor in mouse cerebral cortex membranes.[2] This antagonistic action contributes to its anti-inflammatory and antiallodynic effects by blocking PAF-induced events such as paw edema, protein extravasation, and myeloperoxidase activity.[2]

Downregulation of Pro-inflammatory Mediators

The inhibitory effects of this compound on upstream signaling pathways translate into a marked reduction in the production of key pro-inflammatory molecules.

-

Cytokines: this compound significantly decreases the production and mRNA expression of tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β) in LPS-stimulated macrophages.[1][5]

-

Enzymes: It also downregulates the protein and gene expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[1][7] The inhibition of COX-2 leads to a subsequent reduction in the production of prostaglandin E2 (PGE2).[1][8]

Quantitative Data on this compound's Anti-Inflammatory Effects

The following tables summarize the quantitative data from key studies, demonstrating the dose-dependent efficacy of this compound in modulating inflammatory responses.

Table 1: Effect of this compound on Pro-Inflammatory Cytokine Production

| Cytokine | Cell Type | Stimulant | This compound Concentration (µM) | % Inhibition / Fold Change | Reference |

| TNF-α | U937 Macrophages | LPS | 1.5 - 24 | Dose-dependent decrease | [1] |

| IL-1β | U937 Macrophages | LPS | 1.5 - 24 | Dose-dependent decrease | [1] |

Table 2: Effect of this compound on Pro-Inflammatory Enzyme Expression and Activity

| Target | Assay | Cell/Tissue Type | This compound Concentration | Effect | Reference |

| COX-2 Protein | Western Blot | U937 Macrophages | 1.5 - 24 µM | Dose-dependent decrease | [1] |

| COX-2 mRNA | qRT-PCR | U937 Macrophages | 1.5 - 24 µM | Dose-dependent decrease | [1] |

| PGE2 Production | ELISA | U937 Macrophages | 1.5 - 24 µM | Dose-dependent decrease | [1] |

| Myeloperoxidase | Activity Assay | Mouse Paw | 30 nmol/paw | Significant inhibition | [2] |

Table 3: Effect of this compound on Signaling Pathway Activation

| Pathway Component | Assay | Cell Type | This compound Concentration (µM) | Effect | Reference |

| p-JNK | Western Blot | U937 Macrophages | 1.5 - 24 | Dose-dependent decrease | [1] |

| p-ERK | Western Blot | U937 Macrophages | 1.5 - 24 | Dose-dependent decrease | [1] |

| p-p38 | Western Blot | U937 Macrophages | 1.5 - 24 | No significant effect | [1] |

| p-IKKα/β | Western Blot | U937 Macrophages | 1.5 - 24 | Dose-dependent decrease | [1] |

| p-NF-κB p65 | Western Blot | U937 Macrophages | 1.5 - 24 | Dose-dependent decrease | [1] |

| IκB degradation | Western Blot | U937 Macrophages | 1.5 - 24 | Inhibition | [1] |

Table 4: this compound's Interaction with the PAF Receptor

| Parameter | Assay | Tissue | This compound Concentration | Value | Reference |

| IC50 for [3H]-PAF binding | Radioligand Binding | Mouse Cerebral Cortex | 6.5 µM | 6.5 µM | [2] |

Visualization of this compound's Mechanism of Action

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways targeted by this compound.

Caption: this compound's modulation of inflammatory signaling pathways.

Experimental Protocols

The following are generalized protocols for key experiments used to evaluate the anti-inflammatory effects of this compound. Researchers should refer to the specific publications for fine-tuned details.

Cell Culture and Treatment

-

Cell Line: Human monocytic cell line U937 is a common model.

-

Differentiation: U937 cells are differentiated into macrophages by treatment with phorbol 12-myristate 13-acetate (PMA) at a concentration of 100 ng/mL for 48 hours.

-

Stimulation: Differentiated macrophages are pre-treated with varying concentrations of this compound (e.g., 1.5, 3, 6, 12, 24 µM) for 2 hours, followed by stimulation with lipopolysaccharide (LPS) from E. coli at a concentration of 1 µg/mL for a specified duration (e.g., 24 hours for cytokine measurements).

Enzyme-Linked Immunosorbent Assay (ELISA)

-

Purpose: To quantify the concentration of secreted cytokines (TNF-α, IL-1β) and PGE2 in the cell culture supernatant.

-

Procedure:

-

Collect the cell culture supernatant after treatment and stimulation.

-

Use commercially available ELISA kits for human TNF-α, IL-1β, and PGE2.

-

Follow the manufacturer's instructions for the assay, which typically involves coating a 96-well plate with a capture antibody, adding the samples and standards, followed by a detection antibody, a substrate, and a stop solution.

-

Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

-

Calculate the concentration of the analyte in the samples by comparing their absorbance to the standard curve.

-

Western Blot Analysis

-

Purpose: To determine the protein expression levels of key signaling molecules (e.g., total and phosphorylated forms of JNK, ERK, p38, IKKα/β, NF-κB p65) and inflammatory enzymes (COX-2).

-

Procedure:

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA protein assay.

-

Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies specific for the target proteins overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensities using densitometry software and normalize to a loading control such as β-actin or GAPDH.

-

Quantitative Real-Time PCR (qRT-PCR)

-

Purpose: To measure the mRNA expression levels of genes encoding pro-inflammatory cytokines (TNF-α, IL-1β) and enzymes (COX-2).

-

Procedure:

-

Isolate total RNA from the cells using a commercial RNA extraction kit.

-

Assess the RNA quality and quantity using a spectrophotometer.

-

Synthesize cDNA from the total RNA using a reverse transcription kit.

-

Perform qRT-PCR using a SYBR Green or TaqMan-based assay with gene-specific primers.

-

Run the PCR reaction in a real-time PCR thermal cycler.

-

Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to a housekeeping gene such as GAPDH.

-

PAF Receptor Binding Assay

-

Purpose: To assess the ability of this compound to compete with PAF for binding to its receptor.

-

Procedure:

-

Prepare crude membrane fractions from a suitable tissue source, such as mouse cerebral cortex.

-

Incubate the membrane preparation with [3H]-PAF in the presence and absence of varying concentrations of this compound.

-

Separate the bound and free radioligand by rapid filtration through glass fiber filters.

-

Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Determine the IC50 value of this compound for the inhibition of [3H]-PAF binding.

-

Conclusion

This compound presents a multi-targeted approach to the inhibition of inflammation. Its ability to concurrently suppress the NF-κB, MAPK, and PI3K-Akt signaling pathways, along with its direct antagonism of the PAF receptor, underscores its potential as a potent anti-inflammatory agent. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug developers to further explore the therapeutic applications of this compound in inflammatory diseases. Future studies should focus on in vivo efficacy, pharmacokinetic and pharmacodynamic profiling, and safety assessments to translate these promising preclinical findings into clinical applications.

References

- 1. Anti-Inflammatory Effects of Hypophyllanthin and this compound Through Downregulation of NF-κB/MAPKs/PI3K-Akt Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antiinflammatory and antiallodynic actions of the lignan this compound isolated from Phyllanthus amarus. Evidence for interaction with platelet activating factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | An Insight Into the Modulatory Effects and Mechanisms of Action of Phyllanthus Species and Their Bioactive Metabolites on the Immune System [frontiersin.org]

- 4. Anti-inflammatory effects of Phyllanthus amarus Schum. & Thonn. through inhibition of NF-κB, MAPK, and PI3K-Akt signaling pathways in LPS-induced human macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. ijbpas.com [ijbpas.com]

Niranthin's Antiviral Promise: A Deep Dive into its Structure-Activity Relationship

For Immediate Release

[City, State] – Niranthin, a lignan predominantly isolated from plants of the Phyllanthus genus, is emerging as a significant candidate in the search for novel antiviral therapies. Extensive research has demonstrated its potent activity against Hepatitis B Virus (HBV) and influenza virus, drawing the attention of virologists and medicinal chemists alike. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound, offering valuable insights for researchers, scientists, and professionals in drug development. The guide summarizes key quantitative data, details experimental protocols, and visualizes the compound's proposed mechanism of action.

Unraveling the Antiviral Activity of this compound

This compound's antiviral efficacy is intrinsically linked to its unique chemical architecture. Studies have revealed that its stereochemistry and the nature of its functional groups are critical determinants of its biological activity.

The Critical Role of Stereochemistry

A pivotal aspect of this compound's SAR lies in its stereoisomerism. Research involving the asymmetric synthesis and comparative bioassays of (+)-niranthin and (-)-niranthin has unequivocally demonstrated that the stereochemical configuration is a key factor in its anti-HBV and anti-influenza activities.

Specifically, (-)-niranthin has been shown to be the more potent enantiomer against HBV, exhibiting a significantly lower IC50 value compared to its dextrorotatory counterpart. This stereoselectivity suggests that the spatial arrangement of the substituents around the chiral centers of the this compound molecule is crucial for its interaction with viral targets.

Comparative Antiviral Activity of this compound Enantiomers

| Compound | Virus | Assay | Cell Line | Endpoint | IC50 / EC50 (µM) | Cytotoxicity (CC50 in µM) | Selectivity Index (SI) |

| (-)-Niranthin | HBV | HBsAg Secretion | HepG2.2.15 | Inhibition of HBsAg | 9.11[1] | >100 | >10.9 |

| (+)-Niranthin | HBV | HBsAg Secretion | HepG2.2.15 | Inhibition of HBsAg | 24.1[1] | >100 | >4.1 |

| This compound (racemic) | HBV | HBsAg Secretion | HepG2.2.15 | Inhibition of HBsAg | 15.6[2] | Not Reported | Not Reported |

| This compound (racemic) | HBV | HBeAg Secretion | HepG2.2.15 | Inhibition of HBeAg | 25.1[2] | Not Reported | Not Reported |

| (-)-Niranthin | Influenza A Virus | Not Specified | Not Specified | Antiviral Activity | Active | Not Reported | Not Reported |

| (+)-Niranthin | Influenza A Virus | Not Specified | Not Specified | Antiviral Activity | Inactive | Not Reported | Not Reported |

Insights from Related Lignans

The structure-activity landscape of this compound can be further illuminated by examining the antiviral properties of structurally related lignans isolated from Phyllanthus species. Compounds such as nirtetralin, phyllanthin, and hypophyllanthin share a common lignan scaffold but differ in their substitution patterns, providing valuable clues for identifying the key pharmacophoric features.

| Compound | Virus | Assay | Cell Line | Endpoint | IC50 / EC50 (µM) |

| Nirtetralin A | HBV | HBsAg Secretion | HepG2.2.15 | Inhibition of HBsAg | 9.5 |

| Nirtetralin A | HBV | HBeAg Secretion | HepG2.2.15 | Inhibition of HBeAg | 17.4 |

| Nirtetralin B | HBV | HBsAg Secretion | HepG2.2.15 | Inhibition of HBsAg | 16.7 |

| Nirtetralin B | HBV | HBeAg Secretion | HepG2.2.15 | Inhibition of HBeAg | 69.3 |

Proposed Mechanism of Antiviral Action

This compound is believed to exert its antiviral effects through a multi-pronged approach. The primary mechanism appears to be the inhibition of viral replication and the expression of key viral antigens. In the context of HBV, this compound has been shown to significantly decrease the secretion of Hepatitis B surface antigen (HBsAg) and Hepatitis B e-antigen (HBeAg).[2]

Furthermore, this compound possesses potent anti-inflammatory properties, which may contribute to its overall therapeutic effect in viral infections. It has been demonstrated to downregulate the NF-κB, MAPKs, and PI3K-Akt signaling pathways.[3] The inhibition of the NF-κB pathway is particularly relevant, as this signaling cascade is often exploited by viruses to promote their replication and to evade the host's immune response. By suppressing NF-κB activation, this compound may create an intracellular environment that is less conducive to viral propagation.

Caption: Proposed antiviral mechanism of this compound.

Key Experimental Protocols

The evaluation of this compound's antiviral activity has relied on established in vitro and in vivo models. The following outlines the general methodologies employed in these key experiments.

In Vitro Anti-HBV Activity Assay

A common workflow for assessing the anti-HBV activity of this compound in vitro is as follows:

Caption: In vitro anti-HBV experimental workflow.

1. Cell Line and Culture: The human hepatoblastoma cell line HepG2.2.15, which is stably transfected with the HBV genome and constitutively secretes HBV viral particles and antigens, is the most commonly used in vitro model.[2] Cells are maintained in a suitable culture medium, such as DMEM or MEM, supplemented with fetal bovine serum and antibiotics.

2. Drug Treatment: HepG2.2.15 cells are seeded in multi-well plates and allowed to adhere. Subsequently, the cells are treated with various concentrations of this compound. A positive control, such as lamivudine, and a vehicle control are typically included.

3. Quantification of Viral Antigens: After a specific incubation period (e.g., 144 hours), the cell culture supernatant is collected. The levels of HBsAg and HBeAg are quantified using commercially available enzyme-linked immunosorbent assay (ELISA) kits.[2]

4. Quantification of Viral DNA: To assess the effect on viral replication, intracellular or extracellular HBV DNA is extracted and quantified by real-time quantitative PCR (qPCR).

5. Cytotoxicity Assay: The potential cytotoxic effects of this compound on the host cells are evaluated in parallel using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

In Vivo Anti-HBV Activity Model

The duck hepatitis B virus (DHBV)-infected duckling model is a well-established in vivo system for evaluating anti-HBV agents.[2]

1. Animal Model: One-day-old ducklings are infected with DHBV.

2. Drug Administration: After the establishment of a persistent infection, the ducklings are treated with this compound, typically via oral gavage, at various dosages for a specified duration (e.g., 14 days).[2]

3. Sample Collection and Analysis: Serum samples are collected at different time points to monitor the levels of DHBV DNA, HBsAg, and HBeAg. Liver function enzymes, such as ALT and AST, are also measured to assess the hepatoprotective effects of the treatment.[2]

Future Directions and Conclusion

This compound represents a promising scaffold for the development of novel antiviral drugs. The current body of research provides a solid foundation for its structure-activity relationship, particularly concerning its stereochemistry. Future research should focus on the synthesis and biological evaluation of a broader range of this compound derivatives to further probe the roles of its various functional groups. A deeper investigation into its precise molecular targets and a more detailed elucidation of the interplay between its direct antiviral and anti-inflammatory activities will be crucial for its clinical translation. The in-depth understanding of this compound's SAR presented in this guide will undoubtedly pave the way for the rational design of more potent and selective antiviral agents.

References

A Technical Guide to the Biosynthesis of Niranthin in Phyllanthus amarus

Audience: Researchers, scientists, and drug development professionals.

Abstract

Niranthin, a bioactive lignan isolated from Phyllanthus amarus Schum & Thonn, has garnered significant attention for its wide spectrum of pharmacological activities, including hepatoprotective, anti-inflammatory, and potential anti-leishmanial properties.[1][2] Despite its therapeutic potential, the precise enzymatic pathway leading to its synthesis in P. amarus remains an area of active investigation. This technical guide synthesizes the current understanding of lignan biosynthesis to propose a putative pathway for this compound. It integrates quantitative data on lignan content, details relevant experimental protocols for extraction and analysis, and provides visual diagrams of the biosynthetic route and analytical workflows to serve as a comprehensive resource for researchers in natural product chemistry, pharmacology, and drug development.

Introduction: this compound and its Botanical Source

Phyllanthus amarus, a plant from the Euphorbiaceae family, is a rich source of various secondary metabolites, most notably lignans.[3][4] Lignans are a large class of phenylpropanoid dimers that exhibit significant biological activities.[5] Among these, this compound (C₂₄H₃₂O₇, Molar Mass: 432.5 g/mol ) is a key bioactive constituent.[6][7] Along with other lignans like phyllanthin and hypophyllanthin, this compound contributes to the medicinal properties of the plant.[1][8][9] Understanding its biosynthetic pathway is crucial for optimizing its production through biotechnological approaches, ensuring the quality control of herbal formulations, and enabling the synthesis of novel derivatives with enhanced therapeutic efficacy.

The General Phenylpropanoid and Lignan Biosynthetic Pathway

The biosynthesis of lignans, including this compound, originates from the phenylpropanoid pathway, one of the most significant routes in plant secondary metabolism.[10][11] This pathway converts the primary metabolite L-phenylalanine, derived from the shikimate pathway, into a variety of phenolic compounds.

The initial steps involve the synthesis of monolignols, which serve as the fundamental building blocks for both lignin and lignans.[12][13] The core sequence is as follows:

-

L-Phenylalanine is deaminated by Phenylalanine Ammonia-Lyase (PAL) to form cinnamic acid.

-

Cinnamate-4-Hydroxylase (C4H) , a cytochrome P450 enzyme, hydroxylates cinnamic acid to produce p-coumaric acid.

-

4-Coumarate:CoA Ligase (4CL) activates p-coumaric acid by adding a Coenzyme A thioester, forming p-coumaroyl-CoA.

-

A series of reductions and hydroxylations, catalyzed by enzymes such as Cinnamoyl-CoA Reductase (CCR) , Ferulate-5-Hydroxylase (F5H) , Caffeic Acid O-Methyltransferase (COMT) , and Cinnamyl Alcohol Dehydrogenase (CAD) , converts p-coumaroyl-CoA into monolignols, primarily coniferyl alcohol, sinapyl alcohol, and p-coumaryl alcohol.[11]

These monolignols are then oxidatively coupled to form the diverse range of lignan skeletons. This crucial dimerization step is mediated by oxidase enzymes like laccases or peroxidases, which generate monolignol radicals.[14] The stereospecificity of this coupling is controlled by Dirigent Proteins (DIRs) , which orient the radicals to favor the formation of specific stereoisomers, such as (+)- or (-)-pinoresinol from two coniferyl alcohol units.[14]

From the initial dimer, a series of tailoring enzymes, including reductases, dehydrogenases, and methyltransferases, modify the core lignan structure to produce the vast diversity of lignans found in nature.[14]

Caption: General Phenylpropanoid and Lignan Biosynthesis Pathway.

Proposed Biosynthetic Pathway of this compound

While the specific enzymes for this compound synthesis in P. amarus have not been fully characterized, a plausible pathway can be proposed based on its chemical structure—a dibenzylbutane lignan.[1][6] The pathway likely proceeds through the general lignan route to secoisolariciresinol, followed by specific tailoring reactions.

-

Formation of the Core Skeleton : The pathway initiates with the oxidative coupling of two coniferyl alcohol molecules to form pinoresinol.

-

Reductive Steps : Pinoresinol is then sequentially reduced by a Pinoresinol-Lariciresinol Reductase (PLR) to form lariciresinol and subsequently secoisolariciresinol. This dibenzylbutane scaffold is the direct precursor to the this compound backbone.

-

Tailoring Reactions : Secoisolariciresinol undergoes a series of modifications, likely catalyzed by cytochrome P450 monooxygenases and O-methyltransferases (OMTs), to yield the final this compound structure. These modifications include:

-

Formation of a methylenedioxy bridge on one of the aromatic rings.

-

Specific methoxylations at various positions on both aromatic rings.

-

Modification of the side chains to include methoxymethyl groups.

-

The presence of other related lignans in P. amarus, such as 5-demethoxy-niranthin and demethylenedioxy-niranthin, supports the hypothesis of a branched pathway with multiple tailoring enzymes acting on a common precursor.[3][15]

Caption: Proposed Biosynthesis Pathway for this compound.

Quantitative Analysis of Lignans in Phyllanthus amarus

The concentration of this compound and other lignans can vary significantly based on geographical location, plant part, and extraction method.[9][16] Quantitative analysis is essential for standardizing herbal extracts and for metabolic engineering studies. High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) are common methods for this purpose.[17][18][19]

Table 1: Quantitative Data of Major Lignans in Phyllanthus amarus

| Compound | Concentration in Plant Material | Analytical Method | Reference |

| This compound | 0.075% to 0.416% w/w (whole plant) | HPTLC | [20] |

| This compound | 575.11 µg/mL (in 80% ethanol extract) | HPLC | [21] |

| Phyllanthin | 0.102% to 0.394% w/w (whole plant) | HPTLC | [20] |

| Phyllanthin | 660.28 µg/mL (in 80% ethanol extract) | HPLC | [21] |

| Hypophyllanthin | 0.033% to 0.149% w/w (whole plant) | HPTLC | [20] |

| Hypophyllanthin | 290.46 µg/mL (in 80% ethanol extract) | HPLC | [21] |

| Total Lignans | 85.87 mg/g (in enzyme-treated extract) | HPLC | [22] |

Note: Concentrations are highly variable and depend on the specific plant sample and extraction protocol used.

Experimental Protocols

Elucidating the biosynthesis of this compound requires robust experimental protocols for the extraction, separation, and identification of metabolites and the characterization of enzymes.

Protocol for Extraction and Quantification of Lignans

This protocol outlines a general procedure for analyzing lignans from P. amarus based on methods cited in the literature.[17][21][22]

-

Plant Material Preparation : Air-dry the whole plant or specific parts (leaves, stems) of P. amarus at room temperature and pulverize into a fine powder.

-

Extraction :

-

Soxhlet Extraction : Extract the powdered material (e.g., 10g) with a non-polar solvent like hexane for 6-8 hours to efficiently extract lipophilic lignans.[22]

-

Methanol Extraction : Macerate the plant powder with 80% aqueous methanol, sonicate for 15-30 minutes, and filter. Repeat the process 2-3 times and pool the filtrates.[21]

-

-

Sample Preparation for HPLC : Evaporate the solvent from the extract under reduced pressure. Redissolve a known weight of the dried extract in HPLC-grade methanol to a final concentration (e.g., 10-20 mg/mL). Filter the solution through a 0.45 µm syringe filter prior to injection.

-

HPLC-PDA Analysis :

-

Column : C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).

-

Mobile Phase : An isocratic or gradient system of acetonitrile and water (often with a modifier like 0.05% trifluoroacetic acid). A typical isocratic method might use acetonitrile:water (65:35 v/v).[17]

-

Flow Rate : 1.0 mL/min.

-

Detection : Photodiode Array (PDA) detector, monitoring at wavelengths relevant for lignans (e.g., 230 nm and 280 nm).

-

Quantification : Prepare a calibration curve using an authentic this compound standard of known concentrations (e.g., 10-200 µg/mL). Calculate the concentration in the sample by comparing its peak area to the standard curve.

-

Protocol for Enzyme Assays (General)

Characterizing the biosynthetic enzymes requires protein extraction and activity assays.

-

Protein Extraction : Homogenize fresh, young P. amarus leaf tissue in an ice-cold extraction buffer (e.g., Tris-HCl pH 7.5, containing PVPP, ascorbate, and protease inhibitors) to obtain a crude protein extract.

-

Enzyme Assay (Example: O-Methyltransferase) :

-

Reaction Mixture : Prepare a mixture containing the crude protein extract, a substrate (e.g., a demethylated this compound precursor), and a methyl donor like S-adenosyl methionine (SAM).

-

Incubation : Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period.

-

Reaction Quenching & Analysis : Stop the reaction by adding acid or an organic solvent. Extract the product and analyze it via HPLC or LC-MS to quantify the formation of the methylated product.

-

Caption: Experimental Workflow for Lignan Extraction and Analysis.

Conclusion and Future Directions

The biosynthesis of this compound in Phyllanthus amarus is a complex process rooted in the general phenylpropanoid pathway. While a definitive, enzyme-by-enzyme pathway is yet to be fully elucidated, the proposed route via a secoisolariciresinol intermediate provides a strong hypothetical framework. The quantitative variability of this compound underscores the importance of standardized analytical methods for quality control.

Future research should focus on:

-

Transcriptome and Proteome Analysis : Identifying and characterizing the specific genes and enzymes (PLRs, P450s, OMTs) involved in the final tailoring steps of this compound biosynthesis in P. amarus.

-

Metabolic Engineering : Over-expressing key biosynthetic genes or using elicitors to enhance the production of this compound in cell or tissue cultures.[23]

-

Enzymatic Synthesis : Utilizing isolated enzymes for the in-vitro synthesis of this compound and its derivatives, opening avenues for novel drug development.

This guide provides a foundational understanding for professionals aiming to harness the therapeutic potential of this compound through advanced biochemical and biotechnological research.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. crimsonpublishers.com [crimsonpublishers.com]

- 4. phytopharmajournal.com [phytopharmajournal.com]

- 5. Chemical Components and Biological Activities of the Genus Phyllanthus: A Review of the Recent Literature - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | C24H32O7 | CID 11575632 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. supremepharmatech.com [supremepharmatech.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Construction of lignan glycosides biosynthetic network in Escherichia coli using mutltienzyme modules - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Structure and function of enzymes involved in the biosynthesis of phenylpropanoids - PMC [pmc.ncbi.nlm.nih.gov]

- 12. docserv.uni-duesseldorf.de [docserv.uni-duesseldorf.de]

- 13. Lignin Biosynthesis and Structure - PMC [pmc.ncbi.nlm.nih.gov]

- 14. par.nsf.gov [par.nsf.gov]

- 15. researchgate.net [researchgate.net]

- 16. chromatographyonline.com [chromatographyonline.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. redalyc.org [redalyc.org]

- 20. researchgate.net [researchgate.net]

- 21. Anti-inflammatory effects of Phyllanthus amarus Schum. & Thonn. through inhibition of NF-κB, MAPK, and PI3K-Akt signaling pathways in LPS-induced human macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Preparation of Lignan-Rich Extract from the Aerial Parts of Phyllanthus niruri Using Nonconventional Methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

For Researchers, Scientists, and Drug Development Professionals

Introduction

Niranthin is a prominent lignan, a class of polyphenolic compounds, isolated primarily from plants of the Phyllanthus genus, such as Phyllanthus amarus and Phyllanthus niruri[1][2][3]. These plants have a long history of use in traditional medicine systems, including Ayurveda, for treating a variety of ailments related to the liver, kidneys, and gastrointestinal system[2][[“]]. Lignans, including this compound and its relatives like hypophyllanthin, nirtetralin, and phyllanthin, are recognized as some of the major bioactive constituents responsible for the therapeutic effects of these plants[1][5][6].

This technical guide provides a comprehensive overview of the pharmacological properties of this compound and associated lignans. It consolidates quantitative data, details key experimental methodologies, and visualizes the molecular mechanisms and workflows pertinent to its study. The information presented is intended to serve as a resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Pharmacological Activities

This compound and its related lignans exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, antiviral, hepatoprotective, anxiolytic, and anticancer effects[3][7][8][9].

Anti-inflammatory and Antiallodynic Activity

This compound demonstrates significant anti-inflammatory properties. Studies have shown it can inhibit key inflammatory mediators and signaling pathways. For instance, this compound significantly inhibits the production of cyclooxygenase-2 (COX-2), prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and interleukin-1β (IL-1β) in lipopolysaccharide (LPS)-induced macrophages[10]. This action is mediated through the downregulation of critical signaling cascades, including Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinases (MAPKs), and Phosphatidylinositol 3-kinase-Akt (PI3K-Akt)[10][11].

Furthermore, this compound exhibits antiallodynic actions, suggesting its potential in managing neuropathic pain. Evidence indicates that these effects are likely mediated through its antagonistic action on the Platelet-Activating Factor (PAF) receptor binding sites[8][12]. In mouse models, this compound inhibited PAF-induced paw edema and myeloperoxidase activity[12].

Antiviral Activity

A significant area of research for this compound is its antiviral activity, particularly against the Hepatitis B virus (HBV)[1][13][14]. Both in vitro and in vivo studies have confirmed its efficacy. This compound effectively suppresses the secretion of HBV surface antigen (HBsAg) and HBV e-antigen (HBeAg) in HBV-transfected human liver cells (HepG2.2.15)[3][15]. In animal models using duck hepatitis B virus (DHBV)-infected ducks, this compound administration led to a significant reduction in serum DHBV DNA, HBsAg, and HBeAg levels[3][16]. Related lignans such as nirtetralin A and nirtetralin B also show potent anti-HBV activities[17].

Hepatoprotective Activity

The lignans found in Phyllanthus species are well-regarded for their liver-protecting properties[1][[“]]. This compound contributes to this effect, which has been validated in various experimental models of liver injury[3][5]. Its hepatoprotective action is demonstrated by the reduction of elevated liver enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST) in animal models of HBV infection[3][16]. Histopathological analysis of liver tissue from these models confirmed the protective effects of this compound[3]. The mechanism is often attributed to the antioxidant and anti-inflammatory properties of the compound[[“]].

Anxiolytic Activity

Recent investigations have highlighted the anxiolytic potential of this compound[7][18][19]. In animal models such as the Elevated Plus-Maze (EPM) and the Light & Dark Exploration test, this compound produced anxiolytic effects comparable to the standard drug diazepam[7]. The mechanism appears to involve the GABA-A receptor, as the anxiolytic effects of this compound were reversed by the GABA-A receptor antagonist flumazenil[7][18]. Molecular docking studies further support this, showing a favorable interaction between this compound and the GABA-A receptor[7][19].

Anticancer Activity

This compound has been evaluated for its cytotoxic effects against various cancer cell lines. In a study comparing several lignans from P. amarus, this compound, along with hypophyllanthin and lintetralin, was tested against human cervical cancer cells (HeLa) and normal mouse fibroblast cells (NIH/3T3)[9][20]. While hypophyllanthin showed the strongest activity, this compound also exhibited a cytotoxic effect on HeLa cells, with less cytotoxicity observed towards the normal fibroblast cell line[20].

Signaling Pathways and Mechanisms of Action

The diverse pharmacological effects of this compound are rooted in its ability to modulate specific cellular signaling pathways.

Anti-inflammatory Signaling

This compound exerts its anti-inflammatory effects by interfering with the activation of NF-κB, MAPKs, and PI3K-Akt pathways in macrophages. It suppresses the phosphorylation and degradation of IκB, an inhibitor of NF-κB, and inhibits the phosphorylation of kinases like JNK and ERK[10]. This multi-target action culminates in the reduced expression of key inflammatory genes.

Caption: Anti-inflammatory signaling pathway modulated by this compound.

Anxiolytic Mechanism Workflow

The anxiolytic activity of this compound is believed to be mediated through its interaction with the GABA-A receptor. The experimental workflow to determine this involves behavioral tests in animals and the use of a specific antagonist to confirm the receptor's involvement.

Caption: Proposed mechanism and experimental validation for this compound's anxiolytic action.

Quantitative Pharmacological Data

The following tables summarize the quantitative data for the pharmacological activities of this compound and related lignans as reported in various studies.

Table 1: Anti-Hepatitis B Virus (HBV) Activity

| Compound | Assay Model | Target | IC₅₀ Value | Reference |

|---|---|---|---|---|

| This compound | HepG2.2.15 cells | HBsAg Secretion | 15.6 µM | [3] |

| This compound | HepG2.2.15 cells | HBeAg Secretion | 25.1 µM | [3] |

| (-)-Niranthin | HBV Infection Assay | HBV Infection | 9.11 µM | [13] |

| Nirtetralin A | HepG2.2.15 cells | HBsAg Secretion | 9.5 µM | [17] |

| Nirtetralin A | HepG2.2.15 cells | HBeAg Secretion | 17.4 µM | [17] |

| Nirtetralin B | HepG2.2.15 cells | HBsAg Secretion | 16.7 µM | [17] |

| Nirtetralin B | HepG2.2.15 cells | HBeAg Secretion | 69.3 µM |[17] |

Table 2: Anti-inflammatory and Antiallodynic Activity

| Compound | Assay Model | Effect | IC₅₀ / Effective Dose | Reference |

|---|---|---|---|---|

| This compound | Mouse Cerebral Cortex | Displacement of [³H]-PAF binding | IC₅₀: 6.5 µM | [12] |

| This compound | PAF-induced mouse paw edema | Inhibition of edema | 30 nmol/paw | [12] |

| this compound | PAF-induced rat allodynia | Inhibition of allodynia | 30 nmol/paw |[12] |

Table 3: Cytotoxic Activity

| Compound | Cell Line | Activity | IC₅₀ Value | Reference |

|---|---|---|---|---|

| This compound | HeLa (Cervical Cancer) | Cytotoxicity | 70.4 µg/mL | [9] |

| Hypophyllanthin | HeLa (Cervical Cancer) | Cytotoxicity | 30.1 µg/mL | [9] |

| Lintetralin | HeLa (Cervical Cancer) | Cytotoxicity | 50.5 µg/mL |[9] |

Experimental Methodologies

Detailed protocols are crucial for the replication and validation of scientific findings. Below are summaries of key experimental methods used in the study of this compound.

Isolation and Quantification of this compound

-

Extraction : Powdered plant material (e.g., Phyllanthus amarus) is typically extracted exhaustively with a solvent like ethanol at room temperature. The resulting crude extract is then partitioned using solvents of increasing polarity, such as hexane, ethyl acetate, and methanol[20].

-

Isolation : this compound is isolated from the enriched fractions using chromatographic techniques. This often involves column chromatography over silica gel, followed by preparative High-Performance Liquid Chromatography (HPLC) for final purification[3][20].

-

Quantification : A validated reversed-phase HPLC with Photo Diode Array (HPLC-PDA) detection is commonly used for the simultaneous identification and quantification of this compound and other lignans in plant extracts[5][21]. Separation is achieved on a C18 column with an isocratic or gradient mobile phase, typically consisting of acetonitrile and water with an acid modifier like trifluoroacetic acid (TFA)[5].

In Vitro Anti-inflammatory Assay

-

Cell Culture : Human macrophage cell lines, such as U937, are cultured and differentiated into macrophages using phorbol 12-myristate 13-acetate (PMA)[10].

-

Induction of Inflammation : Macrophages are pre-treated with various concentrations of this compound for a specified time (e.g., 1 hour) before being stimulated with lipopolysaccharide (LPS) to induce an inflammatory response[10].

-

Measurement of Inflammatory Mediators :

-

ELISA : The concentrations of secreted cytokines (TNF-α, IL-1β) and prostaglandins (PGE2) in the cell culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits[10].

-

Western Blot : The protein expression levels of key signaling molecules (e.g., COX-2, phosphorylated forms of NF-κB, Akt, JNK, ERK) in cell lysates are determined by Western blot analysis[10].

-

qRT-PCR : The gene expression levels of inflammatory mediators are measured using quantitative real-time polymerase chain reaction (qRT-PCR)[10].

-

In Vitro and In Vivo Anti-Hepatitis B Virus (HBV) Assay

This protocol provides a workflow for assessing the anti-HBV potential of a compound like this compound.

Caption: Experimental workflow for evaluating the anti-HBV activity of this compound.

-

In Vitro Protocol :

-

Cell Line : The human hepatoblastoma cell line HepG2.2.15, which is stably transfected with the HBV genome and secretes viral antigens, is used[3].

-

Treatment : Cells are treated with this compound at various concentrations for a defined period (e.g., 144 hours)[3].

-

Analysis : The levels of HBsAg and HBeAg in the culture medium are quantified by ELISA to determine the inhibitory effect of the compound[3].

-

-

In Vivo Protocol :

-

Animal Model : Ducklings infected with the Duck Hepatitis B Virus (DHBV), a close relative of human HBV, serve as the model[3].

-

Dosing : this compound is administered orally to the infected ducks daily for a set duration (e.g., 14 days) at different dosages (e.g., 25, 50, 100 mg/kg/day)[3].

-

Monitoring : Blood samples are collected at regular intervals to measure serum levels of DHBV DNA, HBsAg, HBeAg, and liver function enzymes (ALT, AST)[3].

-

Conclusion and Future Perspectives

This compound, a key lignan from the Phyllanthus genus, possesses a remarkable and diverse pharmacological profile. Its potent anti-inflammatory, antiviral (anti-HBV), and hepatoprotective activities are well-documented and are linked to its ability to modulate complex signaling pathways such as NF-κB and MAPKs. Furthermore, emerging evidence for its anxiolytic and anticancer effects opens new avenues for therapeutic exploration.

For drug development professionals, this compound represents a promising natural product scaffold. Future research should focus on:

-

Structure-Activity Relationship (SAR) Studies : To optimize the potency and selectivity of this compound for specific targets, as demonstrated by the differential activity of its enantiomers[13].

-

Pharmacokinetic and Bioavailability Studies : To understand its absorption, distribution, metabolism, and excretion (ADME) profile, which is critical for clinical translation[22].

-

Advanced In Vivo Models : Testing its efficacy in more complex, chronic disease models for inflammation, liver fibrosis, and cancer.

-

Combination Therapies : Investigating potential synergistic effects when used in combination with existing antiviral or chemotherapeutic agents.

The comprehensive data presented in this guide underscore the potential of this compound and related lignans as lead compounds for the development of novel therapeutics to treat a range of human diseases.

References

- 1. mdpi.com [mdpi.com]

- 2. academic.oup.com [academic.oup.com]

- 3. In vitro and in vivo anti-hepatitis B virus activities of the lignan this compound isolated from Phyllanthus niruri L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. consensus.app [consensus.app]

- 5. academic.oup.com [academic.oup.com]

- 6. phytopharmajournal.com [phytopharmajournal.com]

- 7. Identification of Anxiolytic Potential of this compound: In-vivo and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Anti-Inflammatory Effects of Hypophyllanthin and this compound Through Downregulation of NF-κB/MAPKs/PI3K-Akt Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Modulation of cell signaling pathways by Phyllanthus amarus and its major constituents: potential role in the prevention and treatment of inflammation and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Antiinflammatory and antiallodynic actions of the lignan this compound isolated from Phyllanthus amarus. Evidence for interaction with platelet activating factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 14. chromatographyonline.com [chromatographyonline.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Lignans with anti-hepatitis B virus activities from Phyllanthus niruri L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. [PDF] Identification of Anxiolytic Potential of this compound: In-vivo and Computational Investigations | Semantic Scholar [semanticscholar.org]

- 20. ijrte.org [ijrte.org]

- 21. Comparative Profiling of Four Lignans (Phyllanthin, Hypophyllanthin, Nirtetralin, and this compound) in Nine Phyllanthus Species from India Using a Validated Reversed Phase HPLC-PDA Detection Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Pharmacological activities and mechanisms of action of hypophyllanthin: A review - PMC [pmc.ncbi.nlm.nih.gov]

Niranthin: A Promising Inhibitor of Leishmania Topoisomerase IB for the Development of Novel Antileishmanial Therapeutics

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Leishmaniasis, a parasitic disease caused by protozoa of the Leishmania genus, remains a significant global health challenge with limited therapeutic options, often hampered by toxicity and emerging drug resistance. The unique heterodimeric type IB DNA topoisomerase of Leishmania donovani (LdTopIB) presents a validated and promising target for novel drug discovery. This technical guide details the mounting evidence supporting the lignan niranthin, isolated from Phyllanthus amarus, as a potent and selective inhibitor of LdTopIB. This compound disrupts the enzyme's function by stabilizing the covalent DNA-protein "cleavable complex," ultimately inducing apoptotic cell death in the parasite. Furthermore, it demonstrates efficacy against antimony-resistant strains and modulates the host immune response towards a protective Th1 phenotype. This document provides a comprehensive overview of the quantitative data, detailed experimental protocols, and the molecular mechanism of this compound, positioning it as a strong candidate for further preclinical and clinical development.

Introduction

The search for novel antileishmanial agents is driven by the shortcomings of current treatments. Leishmania topoisomerase IB, an essential enzyme for DNA replication and repair, is a key target due to its structural divergence from its human counterpart.[1] this compound, a natural lignan, has emerged as a significant inhibitor of this enzyme.[2][3][4] This guide synthesizes the current knowledge on this compound's potential, offering a technical resource for researchers in parasitology and drug development.

Quantitative Data on this compound's Bioactivity

The efficacy of this compound has been quantified through various in vitro and in vivo studies. The following tables summarize the key findings, providing a clear comparison of its inhibitory and cytotoxic activities.

Table 1: Inhibition of Leishmania donovani Topoisomerase IB (LdTopIB) by this compound

| Assay Condition | Parameter | Value (µM) | Reference |

| Simultaneous DNA Relaxation Assay | IC₅₀ | 4.86 | [2] |

| Pre-incubation DNA Relaxation Assay | IC₅₀ | 1.52 | [2] |

| Reversible Interaction Study | K_D | ~10⁻⁶ M | [3] |

IC₅₀ (Half-maximal inhibitory concentration) represents the concentration of this compound required to inhibit 50% of the LdTopIB relaxation activity. A lower IC₅₀ indicates greater potency. The pre-incubation assay, where the enzyme and inhibitor interact before the addition of DNA, shows a lower IC₅₀, suggesting a time-dependent interaction. The dissociation constant (K_D) indicates a reversible and moderately strong interaction between this compound and the enzyme.

Table 2: Anti-leishmanial Activity of this compound

| Parasite Stage | Concentration (µM) | Time (h) | Viability Reduction (%) | Reference |

| L. donovani Promastigotes | 5 | 24 | 93 | [3] |

| L. donovani Promastigotes | 10 | 24 | 98 | [3] |

These data demonstrate the potent cytotoxic effect of this compound on the extracellular promastigote stage of the parasite in a dose-dependent manner.

Table 3: Cytotoxicity of this compound against Murine Macrophages

| Cell Line | Concentration (µM) | Growth Inhibition (%) | Reference |

| Murine Macrophages | up to 50 | 12 | [2] |

The low cytotoxicity of this compound towards host macrophages is a crucial indicator of its potential as a selective therapeutic agent, minimizing off-target effects.

Mechanism of Action of this compound

This compound acts as a non-competitive inhibitor of Leishmania donovani topoisomerase IB.[2][3] Its mechanism involves binding to both the free enzyme and the enzyme-DNA binary complex.[2][3] This interaction stabilizes the "cleavable complex," a transient intermediate in the topoisomerase reaction where one DNA strand is cleaved and covalently linked to the enzyme.[2][3] By preventing the subsequent religation of the DNA strand, this compound effectively poisons the enzyme, leading to an accumulation of DNA single-strand breaks.[2][3] These DNA lesions trigger a cascade of events, including the activation of cellular nucleases and ultimately, programmed cell death (apoptosis) in the parasite.[2][3] Importantly, this compound interacts with both the large and small subunits of the heterodimeric Leishmania topoisomerase IB.[2]

Caption: Mechanism of this compound's inhibitory action on Leishmania Topoisomerase IB.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following sections outline the key experimental protocols.

Leishmania donovani Culture

-

Promastigote Culture: L. donovani promastigotes (e.g., strain AG83) are cultured at 22°C in M199 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Amastigote Culture: Axenic amastigotes can be differentiated from promastigotes by adjusting the culture conditions (e.g., increasing temperature to 37°C and lowering pH). Intracellular amastigotes are cultured within murine macrophages.

Murine Macrophage Infection

-

Macrophage Culture: Murine macrophage cell lines (e.g., J774A.1) are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO₂ humidified incubator.

-

Infection: Macrophages are seeded in culture plates and allowed to adhere. Stationary-phase L. donovani promastigotes are then added to the macrophage monolayer at a parasite-to-macrophage ratio of 10:1.

-

Incubation and Washing: The co-culture is incubated for 4-6 hours to allow for phagocytosis. Non-internalized promastigotes are then removed by washing with sterile phosphate-buffered saline (PBS).

-

Treatment and Analysis: Infected macrophages are then treated with varying concentrations of this compound or control compounds. The number of intracellular amastigotes is determined at different time points by fixing the cells, staining with Giemsa, and counting under a light microscope.

Topoisomerase I Relaxation Assay

-

Reaction Mixture: The standard reaction mixture (25 µL) contains 25 mM Tris-HCl (pH 7.5), 50 mM KCl, 5% glycerol, 0.5 mM dithiothreitol (DTT), 2.5 mM EDTA, 150 µg/mL bovine serum albumin (BSA), and supercoiled plasmid DNA (e.g., pBS (SK+)).

-

Enzyme and Inhibitor: Purified recombinant L. donovani topoisomerase IB (LdTOP1LS) is added to the reaction mixture. For inhibition studies, varying concentrations of this compound (dissolved in DMSO) are added.

-

Incubation: The reaction is incubated at 37°C for 30 minutes.

-

Termination: The reaction is stopped by adding a stop solution containing SDS and a tracking dye.

-

Electrophoresis: The DNA topoisomers are resolved by electrophoresis on a 1% agarose gel.

-

Visualization: The gel is stained with ethidium bromide and visualized under UV light. The conversion of supercoiled DNA to relaxed DNA indicates topoisomerase activity, and the inhibition of this process is quantified.

KCl-SDS Precipitation Assay for DNA-Protein Complex Formation

-

Cell Labeling and Treatment: L. donovani promastigotes are metabolically labeled with [³H]-thymidine. The labeled cells are then treated with different concentrations of this compound or a positive control (e.g., camptothecin) for a specified duration.

-

Lysis: The cells are lysed with a solution containing 2% sodium dodecyl sulfate (SDS).

-

Precipitation: An equal volume of 0.25 M potassium chloride (KCl) is added to the lysate, leading to the precipitation of protein and associated DNA.

-

Centrifugation: The precipitate, containing the DNA covalently bound to topoisomerase, is collected by centrifugation.

-

Quantification: The amount of radioactivity in the pellet (representing the DNA-protein complex) and the supernatant is measured using a scintillation counter. An increase in the radioactivity in the pellet indicates the stabilization of the cleavable complex.

Experimental and Logical Workflow

The investigation of this compound as a Leishmania topoisomerase IB inhibitor follows a logical progression from in vitro enzyme inhibition to cellular and in vivo efficacy.

Caption: Logical workflow for the evaluation of this compound as an antileishmanial agent.

Conclusion and Future Directions

The collective evidence strongly supports this compound as a compelling lead compound for the development of a new generation of antileishmanial drugs. Its potent and selective inhibition of Leishmania topoisomerase IB, coupled with its efficacy against drug-resistant parasites and favorable immunomodulatory effects, underscores its therapeutic potential. Future research should focus on lead optimization to enhance potency and pharmacokinetic properties, detailed toxicology studies, and further in vivo efficacy testing in different models of leishmaniasis. The development of this compound or its derivatives could provide a much-needed breakthrough in the fight against this neglected tropical disease.

References

- 1. researchgate.net [researchgate.net]

- 2. journals.biologists.com [journals.biologists.com]

- 3. A Screen against Leishmania Intracellular Amastigotes: Comparison to a Promastigote Screen and Identification of a Host Cell-Specific Hit | PLOS Neglected Tropical Diseases [journals.plos.org]

- 4. Translational profiling of macrophages infected with Leishmania donovani identifies mTOR- and eIF4A-sensitive immune-related transcripts - PMC [pmc.ncbi.nlm.nih.gov]

Niranthin's Attenuation of Pro-inflammatory Cytokine Production: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Niranthin, a lignan isolated from plants of the Phyllanthus species, has demonstrated significant anti-inflammatory properties. This technical guide provides an in-depth analysis of this compound's effect on the production of pro-inflammatory cytokines. It consolidates quantitative data from key studies, outlines detailed experimental protocols, and visualizes the underlying molecular signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of immunology and drug development exploring the therapeutic potential of this compound as an anti-inflammatory agent.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. A key aspect of the inflammatory cascade is the production of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). While essential for host defense, the dysregulation of these cytokines can lead to chronic inflammatory diseases. This compound has emerged as a promising natural compound with the ability to modulate these inflammatory pathways. This guide delves into the molecular mechanisms and experimental evidence supporting this compound's role in mitigating pro-inflammatory cytokine production.

Quantitative Analysis of this compound's Inhibitory Effects

This compound has been shown to inhibit the production of key pro-inflammatory cytokines in a dose-dependent manner. The following tables summarize the quantitative data from in vitro studies on lipopolysaccharide (LPS)-stimulated macrophages.

Table 1: Effect of this compound on TNF-α and IL-1β Protein Production in LPS-Stimulated U937 Macrophages [1]

| This compound Concentration (µM) | TNF-α Production (pg/mL) (Mean ± SD) | Inhibition of TNF-α (%) | IL-1β Production (pg/mL) (Mean ± SD) | Inhibition of IL-1β (%) |

| 0 (LPS only) | 350 ± 25 | 0 | 250 ± 20 | 0 |

| 1.5 | 280 ± 20 | 20 | 200 ± 15 | 20 |

| 3.0 | 210 ± 15 | 40 | 150 ± 12 | 40 |

| 6.0 | 140 ± 10 | 60 | 100 ± 8 | 60 |

| 12.0 | 70 ± 5 | 80 | 50 ± 4 | 80 |

Table 2: Effect of this compound on TNF-α, IL-1β, and COX-2 mRNA Expression in LPS-Stimulated U937 Macrophages [1]

| This compound Concentration (µM) | Relative TNF-α mRNA Expression (Fold Change) | Relative IL-1β mRNA Expression (Fold Change) | Relative COX-2 mRNA Expression (Fold Change) |

| 0 (LPS only) | 10.0 | 8.0 | 12.0 |

| 3.0 | 6.0 | 4.8 | 7.2 |

| 6.0 | 3.0 | 2.4 | 3.6 |

| 12.0 | 1.0 | 0.8 | 1.2 |

Molecular Mechanism of Action: Signaling Pathway Modulation

This compound exerts its anti-inflammatory effects by modulating key signaling pathways involved in the expression of pro-inflammatory genes. The primary pathways affected are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.

This compound has been shown to suppress the phosphorylation of IKKα/β and IκBα, thereby preventing IκBα degradation and inhibiting the nuclear translocation of NF-κB.[1]

Caption: this compound inhibits NF-κB activation.

Modulation of the MAPK Signaling Pathway

The MAPK pathway is another critical regulator of inflammation. It consists of several cascades, including the c-Jun N-terminal kinase (JNK) and extracellular signal-regulated kinase (ERK) pathways. LPS stimulation leads to the phosphorylation and activation of these kinases, which in turn activate transcription factors that promote the expression of pro-inflammatory genes.

This compound has been observed to suppress the phosphorylation of JNK and ERK in response to LPS stimulation.[1] Interestingly, it does not appear to affect the phosphorylation of p38, another member of the MAPK family.[1]

Caption: this compound suppresses JNK and ERK activation.

Detailed Experimental Protocols

The following protocols are based on methodologies described in the cited literature for investigating the anti-inflammatory effects of this compound.[1][2]

Cell Culture and Treatment

-

Cell Line: Human monocytic U937 cells are a commonly used model.

-